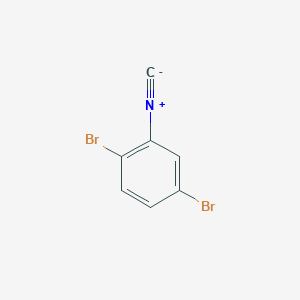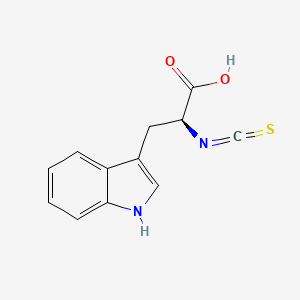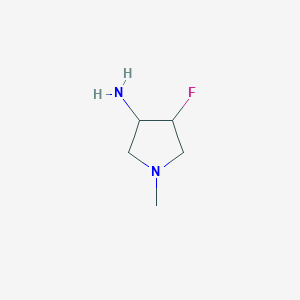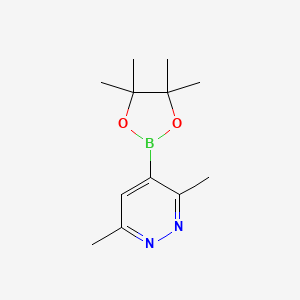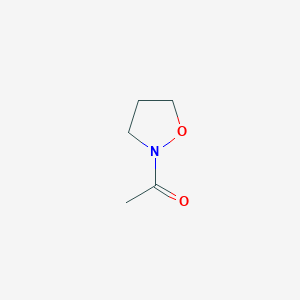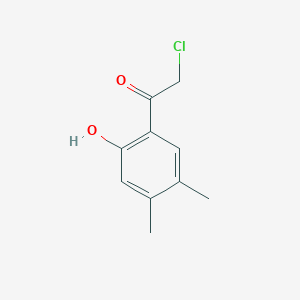
2-Chloro-1-(2-hydroxy-4,5-dimethylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2-hydroxy-4,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO2 It is a chlorinated derivative of acetophenone, featuring a hydroxyl group and two methyl groups on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-hydroxy-4,5-dimethylphenyl)ethanone typically involves the chlorination of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(2-hydroxy-4,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Oxidation: Formation of this compound.
Reduction: Formation of 2-chloro-1-(2-hydroxy-4,5-dimethylphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(2-hydroxy-4,5-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(2-hydroxy-4,5-dimethylphenyl)ethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-(2,4-dimethylphenyl)ethanone
- 2-Chloro-1-(3,4-dimethylphenyl)ethanone
- 2-Chloro-1-(2,5-dimethylphenyl)ethanone
Uniqueness
2-Chloro-1-(2-hydroxy-4,5-dimethylphenyl)ethanone is unique due to the presence of both a hydroxyl group and two methyl groups on the phenyl ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H11ClO2 |
|---|---|
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
2-chloro-1-(2-hydroxy-4,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H11ClO2/c1-6-3-8(10(13)5-11)9(12)4-7(6)2/h3-4,12H,5H2,1-2H3 |
InChI-Schlüssel |
VEIUKHBFPOZBIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)O)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




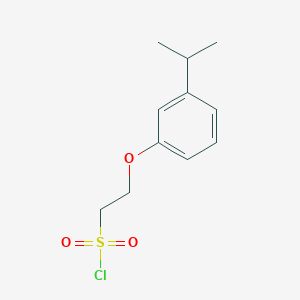
![Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans](/img/no-structure.png)
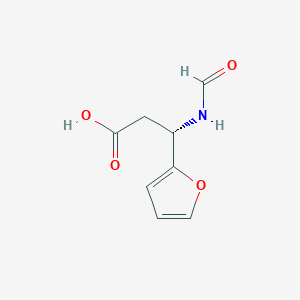
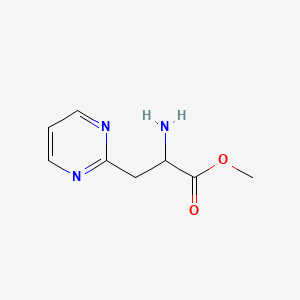

![(3R)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13615928.png)
